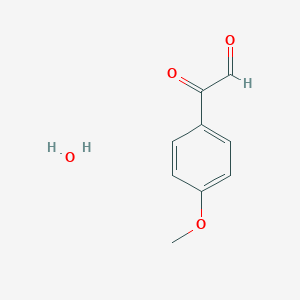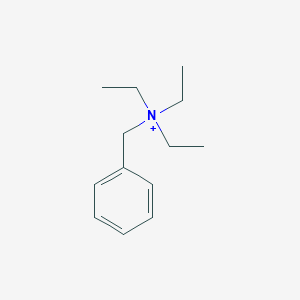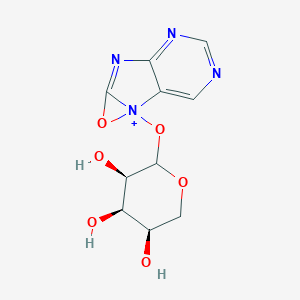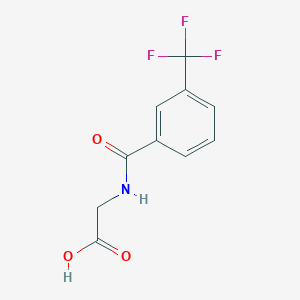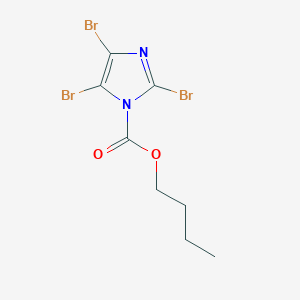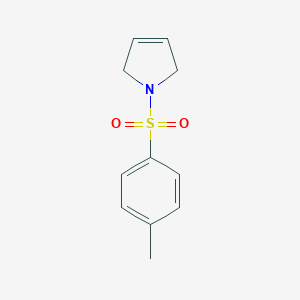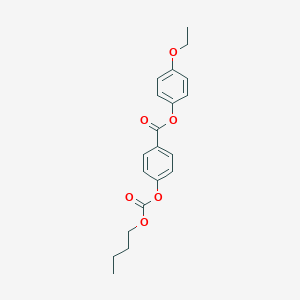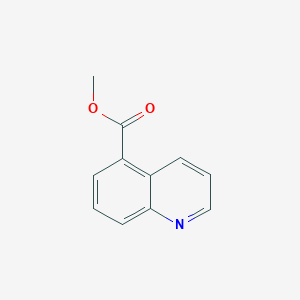
Methyl quinoline-5-carboxylate
Übersicht
Beschreibung
“Methyl quinoline-5-carboxylate” is a chemical compound with the CAS Number: 16675-62-0 . It is a white to yellow powder or crystals and has a molecular weight of 187.2 . The IUPAC name for this compound is methyl 5-quinolinecarboxylate .
Synthesis Analysis
Quinoline derivatives, including “Methyl quinoline-5-carboxylate”, can be synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of “Methyl quinoline-5-carboxylate” is C11H9NO2 . Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Physical And Chemical Properties Analysis
“Methyl quinoline-5-carboxylate” is a solid or semi-solid or liquid or lump . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Methyl quinoline-5-carboxylate derivatives have been explored for their antiproliferative properties. For instance, 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, including methylated derivatives, demonstrated significant cytotoxicity against human leukemia and lung and colon cancer cell lines. These derivatives exhibited selective cytotoxicities and intercalation binding with DNA, suggesting potential in cancer therapy (Wang et al., 2012).
Spectroscopic Characterization and Optoelectronic Properties
The compound 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate was analyzed using FT-IR, FT-Raman, and NMR spectroscopy. The study also included molecular dynamics simulations and DFT calculations to investigate its reactive and optoelectronic properties. This research provides insights into the molecular structure and potential applications in nonlinear optics and electronics (Menon et al., 2017).
DNA Topoisomerase II Inhibition
Methyl-substituted indolo[2,3-b]quinolines have shown the ability to inhibit DNA topoisomerase II. This activity, coupled with their antimicrobial and cytotoxic properties, positions these compounds as potential therapeutic agents. The research highlights the influence of methyl substitution on their biological activities (Peczyńska-Czoch et al., 1994).
Antibacterial Activity
Some methyl quinoline-5-carboxylate derivatives have demonstrated notable antibacterial activity. For instance, substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids showed effectiveness against Gram-positive bacteria, including Streptococcus pneumoniae, a major respiratory pathogen (Miyamoto et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including “Methyl quinoline-5-carboxylate”, have various applications in medicinal and industrial chemistry. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and the exploration of new biological and pharmacological activities .
Eigenschaften
IUPAC Name |
methyl quinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWVYSYQJRMDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500623 | |
| Record name | Methyl quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoline-5-carboxylate | |
CAS RN |
16675-62-0 | |
| Record name | Methyl quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



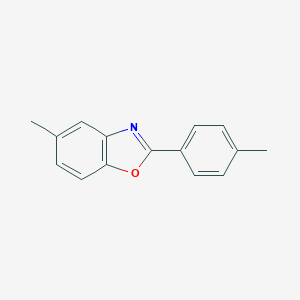
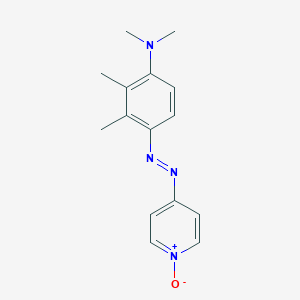
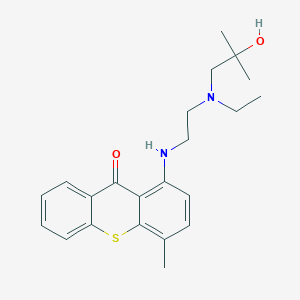
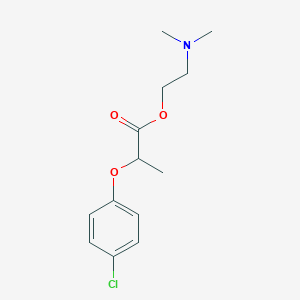
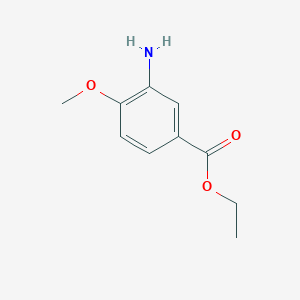
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
